molecular formula C17H23N3O3S B2945729 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 886923-87-1

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2945729
CAS RN: 886923-87-1
M. Wt: 349.45
InChI Key: VHESZZRBXOBUAC-UHFFFAOYSA-N
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Description

The compound “2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone” is a complex organic molecule. It contains several functional groups including an ethylsulfonyl group, a benzo[d]imidazole group, and a 4-methylpiperidine group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone belongs to a class of chemicals that undergo complex synthetic pathways to produce biologically active molecules. For instance, derivatives of 2,4,5-trisubstituted-1H-imidazoles, which share a similar core structure, have been synthesized and evaluated for their antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Sawant, Patil, & Baravkar, 2011).

Catalytic Systems and Green Chemistry

Compounds with imidazolium-based structures, similar to the target molecule, have been utilized in novel catalytic systems for synthesizing benzimidazoles, showcasing their application in green chemistry. These catalytic systems efficiently facilitate the condensation of benzene-1,2-diamine with aromatic aldehydes, offering an environmentally friendly approach to chemical synthesis (Khazaei et al., 2011).

Gas Solubility in Ionic Liquids

Research on the solubility of gases in ionic liquids containing imidazolium structures points towards applications in gas separation and storage. The presence of imidazolium side chains affects the solubility of gases like ethane and ethylene, which is crucial for industrial processes such as natural gas processing and petrochemical manufacturing (Moura et al., 2013).

Inhibition of HIV-1 Replication

Derivatives of N-arylsulfonyl-indole, structurally related to the target molecule, have been identified as inhibitors of HIV-1 replication. This highlights the potential of such compounds in developing new antiviral drugs, particularly for treating HIV/AIDS (Che et al., 2015).

Electrophysiological Activity

Imidazolylbenzamides, including molecules with sulfonyl groups, have been studied for their cardiac electrophysiological activity. These compounds show promise as selective class III agents for arrhythmia treatment, showcasing the therapeutic potential of sulfonyl-containing compounds in cardiovascular diseases (Morgan et al., 1990).

properties

IUPAC Name

2-(2-ethylsulfonylbenzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-24(22,23)17-18-14-6-4-5-7-15(14)20(17)12-16(21)19-10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHESZZRBXOBUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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